2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine
Description
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine (CAS: 4553-21-3) is a piperazine-derived compound with a sulfonyl-ethylamine side chain. Its molecular formula is C₁₃H₂₁N₃O₂S, and it has a molecular weight of 283.39 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c14-6-11-19(17,18)16-9-7-15(8-10-16)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWWIAYQHHCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine typically involves the reaction of 4-benzylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Azides or thiols.
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
The sulfonyl-ethanamine moiety and benzyl-piperazine/piperidine scaffolds are critical for modulating biological activity. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs with Piperazine/Piperidine Cores
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit stronger AChE inhibitory activity compared to piperidine analogs. For example, 2-(4-benzylpiperazin-1-yl)ethanamine-derived compounds (e.g., 4a in ) showed IC₅₀ values as low as 0.91 µM against AChE, outperforming donepezil (IC₅₀ = 0.14 µM) . Piperidine derivatives (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine) are less potent due to reduced flexibility and electronic effects .
- For instance, sulfonamide hybrids like 53 () demonstrated trypanocidal activity, suggesting the sulfonyl moiety improves target engagement in parasitic enzymes.
Substituted Benzyl-Piperazine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): Ortho- and para-substituted EWGs (e.g., Cl, NO₂) on the benzyl ring significantly boost AChE inhibition by stabilizing ligand-enzyme interactions .
- Electron-Donating Groups (EDGs) : Meta-substituted EDGs (e.g., OCH₃) reduce activity, likely due to steric hindrance or disrupted π-π stacking .
Hybrid Compounds with Sulfonamide/Sulfonyl Moieties
Key Observations :
- Multitarget Potential: Sulfonamide/sulfonyl groups enable dual targeting. For example, donepezil hybrids combining AChE inhibition and antioxidant activity show promise for Alzheimer’s disease .
- Parasitic Applications: Sulfonamide-piperazine hybrids (e.g., 53) exhibit trypanocidal activity, highlighting the versatility of the sulfonyl group in drug design .
Biological Activity
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and as a possible therapeutic agent for various neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine
- Molecular Formula : C13H21N3O2S
- Molecular Weight : 269.39 g/mol
The biological activity of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is largely attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and serotonin. The sulfonamide group enhances binding affinity to target enzymes and receptors, which may lead to increased efficacy in inhibiting acetylcholinesterase (AChE) and potentially modulating serotonin receptor activity.
Acetylcholinesterase Inhibition
Research has indicated that piperazine derivatives, including 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine, exhibit significant inhibitory effects on AChE. This inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases such as Alzheimer's.
Table 1: Inhibition Potency of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine on AChE
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine | 0.44 | |
| Donepezil | 0.44 | |
| Hybrid Compound (related structure) | 0.39 |
Case Studies
Recent studies have focused on the neuroprotective effects of this compound in various models of neurodegeneration:
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Neuroprotection Against Oxidative Stress
- In vitro studies demonstrated that 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine protects neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death significantly in SH-SY5Y cells exposed to oxidative stress, suggesting its potential as a neuroprotective agent.
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Cognitive Enhancement
- Animal studies using models of cognitive impairment showed that administration of this compound improved memory and learning abilities. Behavioral tests indicated enhanced performance in maze tasks, further supporting its role as a cognitive enhancer.
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Potential Anti-Aggregation Effects
- The compound has also been investigated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease pathology. Preliminary results indicate that it may reduce the formation of amyloid plaques in cultured neurons.
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